molecular formula C21H25N3OS B4617109 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

5-[(2-isopropyl-5-methylphenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B4617109
M. Wt: 367.5 g/mol
InChI Key: LNPGPQUEYBMQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazole derivatives are an important class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry, agriculture, and material science. These compounds exhibit a wide range of chemical and physical properties due to the variability of substituents that can be introduced into their structure.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions, starting from suitable precursors such as thiosemicarbazides or hydrazides, followed by cyclization and alkylation processes. The choice of solvents, reagents, and conditions can significantly affect the yield and purity of the final products (Koparır et al., 2013).

Molecular Structure Analysis

X-ray diffraction and molecular modeling techniques are commonly used to investigate the structural and conformational features of 1,2,4-triazole derivatives. These studies reveal the presence of various intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stabilization of the crystalline structure (Aouad et al., 2018).

Chemical Reactions and Properties

1,2,4-Triazole derivatives undergo a range of chemical reactions, including alkylation, aminomethylation, and tautomerism, leading to the formation of diverse functional groups and molecular structures. These reactions are influenced by the nature of the substituents and the reaction conditions (Hovsepyan et al., 2018).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, including melting points, solubility, and crystallization behavior, are determined by their molecular structure and substituents. These properties are crucial for the application of these compounds in different fields (Bihdan & Parchenko, 2018).

Chemical Properties Analysis

The chemical properties of 1,2,4-triazole derivatives, such as reactivity, stability, and tautomerism, are essential for understanding their biological activities and potential applications. Studies on these properties involve spectroscopic techniques and theoretical calculations to predict reactivity patterns and interaction mechanisms (Koparır, Orek, Koparir, & Sarac, 2013).

Scientific Research Applications

Antibacterial and Antifungal Applications

Triazole derivatives have shown significant promise in the field of antimicrobial research. A study highlighted the synthesis of new series of fused 1,2,4-triazoles, which exhibited interesting antibacterial and antifungal activity, suggesting their potential as leads for developing new antimicrobial agents (Joshi et al., 2021).

Antitumor Activity

Research on 1,2,4-triazole thioether derivatives has uncovered their potential in anti-tumor activity, particularly through the inhibition of DNA methylation in tumor cells. This effect is critical for cancer therapy as it can potentially reverse the silencing of tumor suppressor genes (Hovsepyan et al., 2018).

Corrosion Inhibition

Another significant application of triazole derivatives is in the field of corrosion inhibition. Studies have demonstrated that certain benzimidazole and triazole derivatives are effective in inhibiting the corrosion of metals in acidic environments, which is of great interest for industrial applications (Yadav et al., 2013).

Antioxidant Activity

Triazole derivatives have also been evaluated for their antioxidant activities. A series of novel compounds were synthesized and tested for their in vitro antioxidant activity, demonstrating the potential of these compounds as antioxidants (Maddila et al., 2015).

Protective Effects Against Oxidative Stress

The protective effects of certain triazole compounds against ethanol-induced oxidative stress in mouse brain and liver highlight their potential therapeutic application in preventing or ameliorating oxidative stress-related conditions (Aktay et al., 2005).

Urease and Anti-proliferative Activity

A library of 1,2,4-triazoles was synthesized and evaluated for their urease and anti-proliferative activities, indicating their potential in the development of treatments for diseases associated with urease activity and cancer (Ali et al., 2022).

properties

IUPAC Name

3-[(5-methyl-2-propan-2-ylphenoxy)methyl]-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c1-15(2)18-10-9-16(3)13-19(18)25-14-20-22-23-21(26)24(20)12-11-17-7-5-4-6-8-17/h4-10,13,15H,11-12,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPGPQUEYBMQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NNC(=S)N2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-isopropyl-5-methylphenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-[(2-isopropyl-5-methylphenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-[(2-isopropyl-5-methylphenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-[(2-isopropyl-5-methylphenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
5-[(2-isopropyl-5-methylphenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
5-[(2-isopropyl-5-methylphenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.